(4-Methoxybutyl)(pyridin-2-ylmethyl)amine
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Overview
Description
(4-Methoxybutyl)(pyridin-2-ylmethyl)amine is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol This compound features a pyridine ring attached to a methoxybutyl group through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)(pyridin-2-ylmethyl)amine typically involves the reaction of pyridin-2-ylmethylamine with 4-methoxybutyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography to meet the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)(pyridin-2-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(4-Methoxybutyl)(pyridin-2-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)(pyridin-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethylamine: A simpler analog without the methoxybutyl group.
(4-Methoxybutyl)amine: Lacks the pyridine ring, making it less complex.
Pyrrolidine derivatives: Similar nitrogen-containing heterocycles with different structural features
Uniqueness
(4-Methoxybutyl)(pyridin-2-ylmethyl)amine is unique due to the presence of both a pyridine ring and a methoxybutyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2O/c1-14-9-5-4-7-12-10-11-6-2-3-8-13-11/h2-3,6,8,12H,4-5,7,9-10H2,1H3 |
InChI Key |
MBHLAGIIABZHRF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=CC=N1 |
Origin of Product |
United States |
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